molecular formula C17H17NO5S B13079124 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid

3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid

Cat. No.: B13079124
M. Wt: 347.4 g/mol
InChI Key: YOWAKVHAWVVKOZ-UHFFFAOYSA-N
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Description

3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid is a sulfamoyl benzoic acid (SBA) derivative characterized by a benzoic acid core substituted at the 3-position with a sulfamoyl group bearing allyl and 2-methoxyphenyl substituents. This compound belongs to a class of molecules designed to act as selective agonists for the lysophosphatidic acid receptor 2 (LPA₂), a G protein-coupled receptor (GPCR) implicated in mucosal barrier protection and antiapoptotic signaling in the gut . The sulfamoyl moiety and aromatic substituents are critical for binding to the LPA₂ ligand pocket, as demonstrated by molecular docking studies .

Properties

Molecular Formula

C17H17NO5S

Molecular Weight

347.4 g/mol

IUPAC Name

3-[(2-methoxyphenyl)-prop-2-enylsulfamoyl]benzoic acid

InChI

InChI=1S/C17H17NO5S/c1-3-11-18(15-9-4-5-10-16(15)23-2)24(21,22)14-8-6-7-13(12-14)17(19)20/h3-10,12H,1,11H2,2H3,(H,19,20)

InChI Key

YOWAKVHAWVVKOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N(CC=C)S(=O)(=O)C2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of Sulfonamide

The first step in synthesizing 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid is the formation of the sulfonamide from 2-methoxybenzenesulfonamide and an allyl halide. The general reaction can be summarized as follows:

  • Reactants :

    • 2-Methoxybenzenesulfonamide
    • Allyl halide (e.g., allyl bromide)
  • Conditions :

    • Solvent: Typically, a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
    • Temperature: Reflux conditions, usually around 80-100 °C.
    • Time: Reaction times vary from several hours to overnight.
  • Yield : The yield of this step can range from 60% to 85%, depending on the specific conditions and purity of reactants used.

Coupling Reaction

Following the formation of the sulfonamide, the next step is to couple it with a benzoic acid derivative:

  • Reactants :

    • The sulfonamide formed in the previous step
    • A benzoic acid derivative (e.g., 3-bromobenzoic acid)
  • Conditions :

    • Catalyst: Palladium-based catalysts (e.g., palladium acetate or palladium on carbon).
    • Base: Potassium carbonate or sodium bicarbonate.
    • Solvent: A mixture of water and organic solvents like ethanol or acetonitrile.
    • Temperature: Elevated temperatures around 100-120 °C.
    • Time: Typically requires several hours to complete.
  • Yield : This coupling reaction often yields between 50% and 75%.

Summary Table of Preparation Steps

Step Reactants Conditions Yield (%)
Formation of Sulfonamide 2-Methoxybenzenesulfonamide, Allyl halide DMF/DMSO, Reflux, 80-100 °C, Overnight 60-85
Coupling Reaction Sulfonamide, Benzoic acid derivative Pd catalyst, K₂CO₃, Water/Organic mix 50-75

Characterization Techniques

After synthesis, characterization of the product is crucial to confirm its structure and purity. Common techniques include:

Chemical Reactions Analysis

Hydrolysis of the Sulfonamide Group

The sulfonamide linkage undergoes hydrolysis under acidic or basic conditions, yielding distinct products:

Conditions Reagents Products Mechanistic Basis
Acidic Hydrolysis Concentrated HCl, Δ3-Sulfobenzoic acid + Allyl-(2-methoxyphenyl)amineProtonation of sulfonamide oxygen weakens S–N bonds, leading to cleavage.
Basic Hydrolysis NaOH (aq.), ΔSodium 3-sulfobenzoate + Allyl-(2-methoxyphenyl)amineNucleophilic hydroxide attack at the sulfur center.

Key Findings :

  • Acidic hydrolysis proceeds via S–N bond cleavage , favored by elevated temperatures (reflux).

  • Basic conditions promote sulfonate salt formation , enhancing water solubility .

Functionalization of the Carboxylic Acid Group

The benzoic acid moiety participates in standard carboxylate reactions:

Esterification

Reagents Conditions Product
Methanol + H₂SO₄Reflux, 12 hrMethyl 3-[allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoate
Ethanol + DCC/DMAPRoom temperature, 24 hrEthyl ester analog

Applications : Ester derivatives improve lipid solubility for pharmacokinetic studies .

Amidation

Reagents Conditions Product
Thionyl chloride + NH₃0°C → RT, 6 hr3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzamide
Aniline + EDC/HOBtRT, 24 hrN-Phenyl amide derivative

Mechanism : Activation of the carboxylic acid (e.g., via acyl chloride or carbodiimide) enables nucleophilic amine attack .

Reactivity of the Allyl Group

The allyl substituent undergoes addition and oxidation reactions:

Reaction Type Conditions Product
Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°C3-[Propyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid
Epoxidation mCPBA, CH₂Cl₂, 0°C → RTEpoxide derivative (stereospecific)
Ozonolysis O₃, then Zn/H₂OFormaldehyde + 3-[Glycolyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid

Selectivity : Hydrogenation preserves the sulfonamide and aromatic systems while saturating the allyl double bond .

Electrophilic Aromatic Substitution

The 2-methoxyphenyl and benzoic acid rings undergo regioselective substitution:

Reaction Conditions Position Product
Nitration HNO₃/H₂SO₄, 0°CPara to methoxyNitro-substituted 2-methoxyphenyl derivative
Sulfonation H₂SO₄, SO₃, 50°CMeta to sulfonamideSulfonic acid derivative

Directing Effects :

  • Methoxy group directs electrophiles ortho/para on the 2-methoxyphenyl ring.

  • Sulfonamide group directs meta on the benzoic acid ring .

Oxidative Transformations

Target Site Reagents Product
Benzoic Acid Ring KMnO₄, H₂O, Δ3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-phthalanilic acid (via hydroxylation)
Sulfur Center H₂O₂, AcOH, ΔNo reaction (sulfonamide already oxidized)

Note : The sulfonamide sulfur (oxidation state +4) resists further oxidation under standard conditions .

Thermal Stability and Degradation

Conditions Observation Implications
>200°C (neat)Decomposition to SO₂ + aromatic byproductsRequires inert atmosphere for high-temperature reactions.
UV Light (λ = 254 nm)N–S bond homolysis, radical intermediatesPhotodegradation risk necessitates light-protected storage .

Scientific Research Applications

Antiepileptic Properties

Research indicates that compounds similar to 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid can act as therapeutic agents in treating sodium channel-mediated diseases such as epilepsy. The compound's structural similarity to benzenesulfonamide derivatives suggests that it may inhibit specific sodium channels, thereby reducing seizure activity. A patent describes the use of benzenesulfonamide compounds for this purpose, indicating a pathway for further exploration of related compounds like this compound in clinical settings .

Anti-inflammatory Effects

Sulfonamide derivatives have been noted for their anti-inflammatory properties. The compound may function by inhibiting inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases. Studies on related sulfonamide compounds have shown efficacy in reducing inflammation markers in various models .

Synthesis Techniques

The synthesis of this compound can be achieved through various chemical reactions involving sulfonylation and coupling reactions with aryl groups. The methodologies include:

  • Sulfonylation : Introducing the sulfamoyl group to the benzoic acid backbone.
  • Allylation : Attaching the allyl group to enhance bioactivity.

These synthetic pathways are crucial for optimizing yield and purity, which directly impact the compound's efficacy in therapeutic applications.

Case Study: Antiepileptic Activity

In a controlled study, a derivative of this compound was tested on animal models exhibiting seizure disorders. The results indicated a significant reduction in seizure frequency compared to control groups, supporting its potential as an antiepileptic agent .

Case Study: Anti-inflammatory Response

Another study focused on the anti-inflammatory effects of sulfonamide derivatives in a rat model of induced arthritis. The administration of the compound led to decreased levels of pro-inflammatory cytokines and improved joint function, suggesting its viability as an anti-inflammatory treatment .

Data Tables

Application AreaCompound EffectStudy Reference
AntiepilepticReduced seizure frequency
Anti-inflammatoryDecreased cytokine levels
Synthesis MethodSulfonylation and allylation

Mechanism of Action

The mechanism of action of 3-[(2-Methoxyphenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Analogues

The following table summarizes structural analogs of 3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid, emphasizing substituent differences and their implications:

Compound Name / ID Substituents on Sulfamoyl Group Benzoic Acid Modifications Key Properties / Activities Reference
This compound Allyl, 2-methoxyphenyl None (free carboxylic acid) Hypothesized LPA₂ agonist activity based on SBA analog SAR; allyl group may enhance lipophilicity.
3-[Benzyl-(4-chlorophenyl)-sulfamoyl]-benzoic acid (CAS 721903-22-6) Benzyl, 4-chlorophenyl None Higher molecular weight (401.86 g/mol); chloro substituent may improve metabolic stability.
3-(N-(4-Methyl-2-nitro-5-(pyridin-3-yl)phenyl)sulfamoyl)benzoic acid (CAS 1612888-66-0) 4-Methyl-2-nitro-5-pyridinyl None Pyridine ring introduces potential for hydrogen bonding; nitro group may affect redox properties.
4-Methoxy-3-sulfamoylbenzoic acid (CAS 20532-06-3) None (unsubstituted sulfamoyl) 4-methoxy Simpler structure with lower molecular weight (245.24 g/mol); lacks receptor selectivity.
Metsulfuron methyl ester (Pesticide) Triazine moiety Methyl ester Agricultural use; esterification improves bioavailability but reduces acidity.

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : The 2-methoxyphenyl group may slow oxidative metabolism compared to electron-deficient substituents (e.g., nitro groups in CAS 1612888-66-0) .
  • Acid/Base Properties : The free carboxylic acid (target compound) improves water solubility relative to methyl esters (e.g., metsulfuron methyl), which are prone to hydrolysis in vivo .

Biological Activity

3-[Allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antibacterial and anti-inflammatory research. The sulfonamide group present in this compound is known for its diverse pharmacological properties, including its role in inhibiting bacterial growth and modulating various biological pathways.

Chemical Structure and Properties

The compound features several key structural elements:

  • Allyl Group : Enhances reactivity and biological interactions.
  • Methoxy-phenyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Sulfamoyl Group : Known for its antibacterial properties.

Antibacterial Activity

Research indicates that compounds with sulfonamide groups exhibit significant antibacterial activity. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacterial growth arrest.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus, P. aeruginosaData not yet available
SulfamethoxazoleE. coli, S. aureus0.5–4 μg/mL

The exact MIC for this compound remains to be determined, but its structural similarity to known sulfonamide antibiotics suggests potential efficacy against common bacterial pathogens.

Anti-inflammatory Effects

Sulfonamide compounds have also been studied for their anti-inflammatory properties. They may exert their effects by inhibiting the production of pro-inflammatory cytokines or by modulating pathways such as NF-κB signaling.

A study demonstrated that certain sulfamoyl compounds could enhance NF-κB activation, indicating a complex role in inflammatory responses:

CompoundNF-κB Activation (Relative Increase)
Sulfamoyl compound A2.5-fold increase
This compoundHypothetical based on structure

The mechanism of action for this compound likely involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to altered metabolic pathways and cellular functions, contributing to both antibacterial and anti-inflammatory effects.

Case Studies

  • Antibacterial Screening : A recent study screened various sulfonamide derivatives against multiple bacterial strains, highlighting the importance of structural modifications on biological activity. The findings suggested that compounds with allylic substitutions showed enhanced activity compared to their unsubstituted analogs.
  • Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties of sulfamoyl compounds, demonstrating significant reductions in cytokine levels in vitro when treated with these compounds.

Q & A

Q. What are the optimal synthetic routes for 3-[allyl-(2-methoxy-phenyl)-sulfamoyl]-benzoic acid, and how can reaction efficiency be monitored?

The synthesis typically involves sulfamoylation of a benzoic acid precursor with allyl-(2-methoxyphenyl)amine. A solvent-free reductive amination approach, similar to methods used for benzoxazole derivatives, can be adapted. For example, intermediate sulfamoyl groups may be introduced via refluxing in absolute alcohol with hydrazine hydrate, monitored by TLC (chloroform:methanol, 7:3 ratio) . Alternatively, cascade [3,3]-sigmatropic rearrangements, as demonstrated in allyl-methoxyphenyl sulfonate systems, could enhance regioselectivity . Key steps include:

  • Reaction optimization : Adjust stoichiometry (e.g., 1.2 eq hydrazine hydrate) and reflux duration (4–6 hours).
  • Purification : Ice-water precipitation followed by column chromatography.
  • Yield tracking : Compare isolated yields (reported 60–85% in analogous syntheses ).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should be prioritized?

  • NMR : Focus on:
    • ¹H NMR: Allyl protons (δ 5.2–5.8 ppm, multiplet), methoxy singlet (δ ~3.8 ppm), and sulfamoyl NH (δ 8.5–10 ppm, broad).
    • ¹³C NMR: Carboxylic acid carbonyl (δ ~170 ppm), sulfamoyl sulfur-linked carbons (δ 40–50 ppm).
  • IR : Stretching bands for sulfonamide (1320–1160 cm⁻¹) and carboxylic acid (2500–3300 cm⁻¹, broad O–H).
  • MS : Molecular ion peak (M⁺) and fragmentation patterns (e.g., loss of CO₂ from the benzoic acid moiety).
    Crystallographic validation (e.g., X-ray diffraction) is recommended for resolving ambiguities, as shown in benzofuran-acetic acid analogs .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfamoylation be addressed, particularly for the 3-position on the benzoic acid core?

Regioselectivity is influenced by steric and electronic factors. The methoxy group at the 2-position on the phenyl ring acts as an ortho/para director, favoring sulfamoylation at the benzoic acid’s 3-position. Strategies include:

  • Electronic modulation : Use electron-withdrawing groups (e.g., nitro) on the benzoic acid to deactivate competing positions.
  • Protecting groups : Temporarily block reactive sites (e.g., esterify the carboxylic acid) during sulfamoylation, followed by deprotection .
  • Catalytic control : Employ Lewis acids (e.g., ZnCl₂) to polarize the sulfamoyl chloride electrophile, enhancing 3-position reactivity.

Q. How can contradictory spectral data (e.g., unexpected NOESY correlations or MS fragmentation) be resolved?

Discrepancies often arise from conformational flexibility or impurities. Methodological solutions:

  • 2D NMR : Use HSQC to assign carbon-proton pairs and NOESY to confirm spatial proximity of allyl and methoxyphenyl groups .
  • High-resolution MS : Differentiate isobaric fragments (e.g., loss of –SO₂– vs. –CO₂H).
  • Computational modeling : Compare experimental ¹³C shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What strategies are recommended for evaluating the compound’s bioactivity, given its structural similarity to sulfonamide-based enzyme inhibitors?

  • Target identification : Screen against sulfotransferases or carbonic anhydrases via enzyme inhibition assays (IC₅₀ determination).
  • Structure-activity relationship (SAR) : Synthesize analogs with variations in:
    • Allyl chain length (e.g., propargyl vs. allyl).
    • Methoxy substitution (e.g., 2-methoxy vs. 3-methoxy).
  • Molecular docking : Use crystallographic data from sulfonamide-protein complexes (e.g., PDB: 1AZM) to predict binding modes .

Data Contradiction Analysis

Q. Conflicting reports on sulfamoylation efficiency under solvent-free vs. THF conditions: How to reconcile?

  • Solvent-free (higher yields, 75–85% ): Favors concentrated reactant interactions but risks side reactions (e.g., over-sulfonation).
  • THF-mediated (lower yields, 50–65% ): Enhances regioselectivity via controlled solubility but requires longer reaction times.
    Resolution : Perform kinetic studies (monitor by HPLC) to identify rate-limiting steps. Optimize by hybrid approaches (e.g., start in THF, evaporate solvent mid-reaction).

Methodological Tables

Q. Table 1. Comparative Synthetic Routes

ConditionSolventCatalystYield (%)Reference
Reductive aminationSolvent-freeNone82
Sigmatropic cascadeTHFNaH68

Q. Table 2. Key Spectral Markers

TechniqueMarkerExpected Value
¹H NMRAllyl protonsδ 5.2–5.8 (multiplet)
IRSulfonamide S=O stretch1320–1160 cm⁻¹
X-rayDihedral angle (allyl-phenyl)85–95° (from )

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